3-Chloro-5-phenylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQRGAUVWHBXDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376562 | |
| Record name | 3-chloro-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292068-12-3 | |
| Record name | 3-chloro-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-5-phenylpyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-phenylpyridine is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. As a disubstituted pyridine, it belongs to a class of compounds that are integral to the structure of numerous pharmaceuticals and agrochemicals. The strategic placement of a chloro group and a phenyl ring on the pyridine core imparts unique physicochemical properties, making it a versatile intermediate for the synthesis of more complex molecular architectures. The chloro substituent serves as a reactive handle for various cross-coupling reactions, while the phenyl group can be crucial for biological activity, often engaging in hydrophobic and π-stacking interactions with biological targets. This guide provides a comprehensive overview of this compound, covering its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the interpretation of experimental results. Below is a summary of its key properties.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 292068-12-3 | [1] |
| Molecular Formula | C₁₁H₈ClN | Calculated |
| Molecular Weight | 189.64 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | N/A |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | General chemical knowledge |
Spectroscopic Profile (Predicted)
While a publicly available, fully assigned spectrum for this compound is not readily found, its spectral characteristics can be predicted based on the analysis of closely related compounds such as 3-phenylpyridine and 3-chloropyridine.[2][3]
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.8 ppm (d, 1H): Proton at position 2 of the pyridine ring.
-
δ ~8.6 ppm (d, 1H): Proton at position 6 of the pyridine ring.
-
δ ~7.9 ppm (t, 1H): Proton at position 4 of the pyridine ring.
-
δ ~7.6-7.4 ppm (m, 5H): Protons of the phenyl ring.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~150-147 ppm: Carbons at positions 2 and 6 of the pyridine ring.
-
δ ~138-135 ppm: Quaternary carbons of the pyridine and phenyl rings.
-
δ ~130-127 ppm: Carbons of the phenyl ring.
-
δ ~125 ppm: Carbon at position 4 of the pyridine ring.
Mass Spectrometry (EI):
-
m/z (M⁺): 189/191 (in a ~3:1 ratio due to the chlorine isotopes ³⁵Cl and ³⁷Cl).
-
Key Fragmentation Pattern: Loss of Cl (m/z 154), and fragmentation of the pyridine and phenyl rings.
Synthesis of this compound
The construction of the biaryl linkage in this compound is most efficiently achieved through modern palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Negishi couplings are the most prominent methods, offering high yields and broad functional group tolerance.
Suzuki-Miyaura Coupling: A Preferred Route
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[4] In the context of this compound synthesis, this reaction would involve the coupling of a substituted pyridine with a phenylboronic acid derivative. A likely synthetic route would be the reaction of 3,5-dichloropyridine with phenylboronic acid. The regioselectivity of this reaction is a key consideration. Generally, the chlorine at the 3-position of a pyridine ring is less reactive than one at the 2- or 4-position. However, in a 3,5-disubstituted pyridine, the electronic environment can allow for selective coupling.
Below is a representative experimental protocol adapted from a similar synthesis of 3,5-dichloro-2-arylpyridines.[5]
Reaction: 3,5-Dichloropyridine + Phenylboronic Acid → this compound
Materials:
-
3,5-Dichloropyridine
-
Phenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 3,5-dichloropyridine (1.0 mmol, 1 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).
-
Flush the flask with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Add anhydrous 1,4-dioxane and deionized water (in a 4:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(II) acetate is a common and effective palladium source that is reduced in situ to the active Pd(0) catalyst.
-
Ligand: Triphenylphosphine is a standard ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Base: Potassium carbonate is essential for the transmetalation step, activating the boronic acid.
-
Solvent System: The mixture of an organic solvent (1,4-dioxane) and water allows for the dissolution of both the organic substrates and the inorganic base.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Negishi Coupling
The Negishi coupling provides an alternative route, utilizing an organozinc reagent.[6] This method can be advantageous when the Suzuki-Miyaura coupling is sluggish or when the required boronic acid is unstable. The synthesis would involve the preparation of a phenylzinc reagent (e.g., from bromobenzene and activated zinc) followed by its palladium-catalyzed reaction with 3,5-dichloropyridine.
Applications in Drug Discovery and Medicinal Chemistry
The 3-phenylpyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The introduction of a chlorine atom at the 3-position further enhances its utility as a synthetic intermediate.
-
As a Building Block: this compound serves as a versatile starting material. The chlorine atom can be displaced by various nucleophiles or can participate in further cross-coupling reactions, allowing for the introduction of diverse functional groups. This enables the generation of libraries of compounds for high-throughput screening in drug discovery programs.
-
Bioisosteric Replacement: The phenylpyridine moiety can act as a bioisostere for other aromatic systems, such as biphenyl or naphthalene, in known active compounds. This allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
-
Potential Therapeutic Areas: Phenylpyridine derivatives have been investigated for a wide range of therapeutic applications, including as:
-
Anticancer agents: Many kinase inhibitors incorporate pyridine-based scaffolds.
-
Anti-inflammatory agents: Targeting enzymes such as cyclooxygenases (COX).
-
Central Nervous System (CNS) active agents: Modulating neurotransmitter receptors.
-
Antimicrobial and Antiviral agents: The heterocyclic nature of the molecule lends itself to interactions with microbial enzymes and proteins.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its handling precautions can be inferred from data on structurally similar compounds like 3-chloropyridine.[7]
-
General Hazards: Assumed to be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation. May also cause respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in organic synthesis, particularly in the realm of drug discovery. Its synthesis is readily achievable through established cross-coupling methodologies like the Suzuki-Miyaura and Negishi reactions. The phenylpyridine core, combined with the reactive chloro group, provides a versatile platform for the development of novel molecules with a wide spectrum of biological activities. As the demand for new and effective therapeutic agents continues to grow, the importance of such well-defined and functionalized intermediates is poised to increase, making this compound a compound of continued interest for researchers and scientists in the pharmaceutical industry.
References
-
Royal Society of Chemistry. (2019). Electronic supplementary information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines". Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloro-5-phenylpyridazine. PubChem Compound Database. Retrieved from [Link]
-
National Institutes of Health. (2014). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
-
Vasin, V. A., Razin, V. V., & Zherebtsov, D. A. (2015). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 20(11), 20438–20448. [Link]
-
Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
Sources
- 1. This compound | 292068-12-3 [chemicalbook.com]
- 2. 3-Chloropyridine(626-60-8) 1H NMR [m.chemicalbook.com]
- 3. 3-Phenylpyridine(1008-88-4) 1H NMR spectrum [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. jubilantingrevia.com [jubilantingrevia.com]
Methodological & Application
The Strategic Application of 3-Chloro-5-phenylpyridine in Modern Medicinal Chemistry: A Guide for Researchers
Introduction: The Privileged Scaffold of Phenylpyridine and the Strategic Role of Chloro-Substitution
In the landscape of contemporary drug discovery, the pyridine ring stands as a cornerstone heterocyclic scaffold, integral to the architecture of numerous approved therapeutic agents.[1] Its inherent electronic properties, capacity for hydrogen bonding, and metabolic stability make it a favored building block for medicinal chemists. The introduction of a phenyl substituent onto the pyridine core gives rise to the phenylpyridine motif, a "privileged scaffold" that has demonstrated a remarkable breadth of biological activities, including applications in oncology, inflammation, and neuroscience.[2][3]
This guide focuses on a specific, strategically functionalized derivative: 3-Chloro-5-phenylpyridine . The deliberate placement of a chlorine atom at the 3-position of the 5-phenylpyridine core is not a trivial modification. This halogenation serves a dual purpose that is central to its utility in medicinal chemistry. Firstly, the chloro group acts as a versatile synthetic handle, most notably for palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient diversification of the core structure.[4][5] Secondly, the electronic and steric properties of the chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic profile of the resulting molecules, potentially enhancing target affinity, metabolic stability, and cell permeability.
This document provides a comprehensive overview of the synthesis, functionalization, and potential therapeutic applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Core Attributes of this compound in Drug Design
The utility of this compound as a key intermediate in medicinal chemistry can be attributed to several key features:
-
Synthetic Tractability: The chlorine atom at the 3-position is amenable to a wide range of cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is a robust and widely used method for carbon-carbon bond formation in the pharmaceutical industry.[4][5] This allows for the facile introduction of a diverse array of substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Modulation of Physicochemical Properties: The introduction of a chlorine atom can significantly alter the lipophilicity and electronic distribution of the molecule. This can be strategically employed to optimize absorption, distribution, metabolism, and excretion (ADME) properties, as well as to fine-tune the binding affinity of the molecule for its biological target.
-
Bioisosteric Replacement: The phenylpyridine scaffold itself can act as a bioisostere for other aromatic systems, while the chloro-substituent can mimic other functional groups, offering a means to explore novel chemical space while retaining key binding interactions.
Synthesis and Functionalization Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
A common and efficient method for the synthesis of this compound involves the Suzuki-Miyaura cross-coupling of a dihalopyridine with phenylboronic acid. This approach allows for the selective formation of the C-C bond, leaving the second halogen available for further functionalization if desired.
Reaction Scheme:
Materials:
-
3,5-Dichloropyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
To a round-bottom flask, add 3,5-dichloropyridine (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: Palladium(II) acetate in combination with triphenylphosphine is a commonly used and effective catalyst system for Suzuki-Miyaura couplings. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: Potassium carbonate is used to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: The mixture of dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents and facilitates the reaction. Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the oxidation of the palladium catalyst.
Protocol 2: Diversification of the this compound Scaffold via Suzuki-Miyaura Coupling
The true power of this compound lies in its ability to serve as a platform for further diversification. The remaining chloro group can be readily displaced using another Suzuki-Miyaura coupling to introduce a second, different aryl or heteroaryl group.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Experimental Procedure:
-
To a microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Add palladium(II) acetate (0.03 eq) and XPhos (0.06 eq).
-
Evacuate and backfill the vial with an inert gas.
-
Add degassed toluene and a small amount of water.
-
Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to obtain the desired 3-aryl-5-phenylpyridine derivative.
Causality Behind Experimental Choices:
-
Ligand Selection: XPhos is a bulky, electron-rich phosphine ligand that is highly effective for the coupling of less reactive aryl chlorides.
-
Base: Potassium phosphate is a stronger base than potassium carbonate and is often more effective for the coupling of aryl chlorides.
-
Microwave Irradiation: Microwave heating can significantly accelerate the reaction rate, often leading to higher yields and shorter reaction times compared to conventional heating.
Applications in Medicinal Chemistry: Targeting Key Biological Pathways
While specific drugs containing the this compound scaffold are not yet prevalent in the market, the broader class of substituted phenylpyridines has shown significant promise in various therapeutic areas. The strategic placement of the chloro and phenyl groups on the pyridine ring provides a foundation for developing inhibitors of key biological targets.
Potential as Kinase Inhibitors in Oncology
Protein kinases are a major class of drug targets in oncology.[6] The phenylpyridine scaffold can be elaborated to interact with the ATP-binding site of various kinases. The 3-chloro position serves as an ideal vector for introducing functionalities that can form key hydrogen bonds or occupy hydrophobic pockets within the kinase domain, leading to potent and selective inhibition. For instance, derivatives of the related pyrazolopyrimidine scaffold, which also feature a phenyl group, have been developed as potent kinase inhibitors.[7]
Hypothetical Signaling Pathway Inhibition:
Anti-Inflammatory Applications
Chronic inflammation is implicated in a wide range of diseases. Molecules that can modulate inflammatory pathways are of significant therapeutic interest. A study on a structurally related compound, 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole, demonstrated its ability to decrease the release of pro-inflammatory cytokines like TNF-α and IL-6 from macrophages stimulated with lipopolysaccharide (LPS).[8][9] This compound was shown to inhibit the nuclear translocation of NF-κB and the MAPK pathway, both of which are central to the inflammatory response.[8] This suggests that the 3-chlorophenyl moiety can be a key pharmacophore in the design of novel anti-inflammatory agents.
Inflammatory Signaling Pathway:
Quantitative Data Summary
While specific quantitative data for this compound derivatives are not extensively available in the public domain, the following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of related chloropyridines, providing a baseline for experimental design.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 60 | 12 | 76 | [4] |
| 2-Chloropyridine | 3-Pyridylboronic acid | Pd₂(dba)₃ / PCy₃ | K₃PO₄ | Dioxane/H₂O | RT | 12 | >95 | [3] |
| 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 60 | 12 | Low | [4] |
Note: The reactivity of chloropyridines in Suzuki-Miyaura coupling can vary significantly depending on the position of the chlorine atom and the electronic nature of the pyridine ring.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block in medicinal chemistry. Its strategic design, combining the privileged phenylpyridine scaffold with a synthetically tractable chloro-substituent, provides a powerful platform for the generation of novel, biologically active molecules. The protocols outlined in this guide offer a starting point for the synthesis and diversification of this important intermediate.
The future of drug discovery relies on the ability to efficiently explore diverse chemical space. Scaffolds like this compound, which can be readily modified to generate libraries of compounds with tailored properties, will continue to be of paramount importance. Further research into the biological activities of derivatives of this scaffold is warranted and holds the potential to deliver novel therapeutic agents for a range of diseases.
References
- European Patent EP1626045A1, Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
- Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC - NIH.
-
3-Chloro-5-phenylpyridazine | C10H7ClN2 | CID 10511902 - PubChem. Available from: [Link]
- Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines.
- CN102174014A - Preparation method of 3-chloropyridine - Google P
- Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)
- An In-depth Technical Guide to 3-Phenylpyridine: Discovery, Synthesis, and Applic
- Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books.
- Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simul
- Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)
- Targeted Drug Delivery of Anticancer Agents Using C5N2 Substrate: Insights
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Publishing.
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC - PubMed Central.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH.
- Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - MDPI.
- Development of 5-(5-Phenylthiophen-2-yl)-6-Azauridine as a Three-Prong Agent for Photodynamic Therapy, Cell Imaging, and Cancer Cell Inhibition | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals.
- 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflamm
- Indium(iii)–terpyridine complexes: synthesis, structures and remarkable antifungal and anticancer activities - Dalton Transactions (RSC Publishing).
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central.
- Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities - PMC - PubMed Central.
- Discovery of a series of novel phenylpiperazine deriv
- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Chloro-5-phenylpyridazine | C10H7ClN2 | CID 10511902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a novel anti-inflammatory drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate | PLOS One [journals.plos.org]
Application Notes: 3-Chloro-5-phenylpyridine as a Versatile Building Block for Novel Compound Synthesis
Document ID: AN-CSP-260124-01
Abstract
The phenylpyridine scaffold is a privileged structure in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] This guide provides an in-depth exploration of 3-chloro-5-phenylpyridine, a versatile and strategically important building block for the synthesis of diverse molecular architectures. We present a detailed analysis of its reactivity, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This document furnishes researchers, scientists, and drug development professionals with field-proven protocols, mechanistic insights, and data-driven examples to effectively leverage this reagent in the creation of novel compounds.
Introduction: The Strategic Value of this compound
Substituted pyridines are foundational motifs in medicinal chemistry, prized for their ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as bioisosteres for other aromatic systems.[2] The introduction of a phenyl group onto the pyridine core, as in this compound, creates a biaryl structure that is a cornerstone of many advanced materials and therapeutic agents.[3][4]
The utility of this compound stems from the reactivity of its C-Cl bond at the 3-position. Unlike the 2- or 4-positions, the 3-position (meta to the ring nitrogen) is less activated towards traditional nucleophilic aromatic substitution (SNAr) due to the absence of direct resonance stabilization of the anionic intermediate by the electronegative nitrogen atom.[5][6] This seemingly lower reactivity is, in fact, an advantage, as it opens the door to highly selective and powerful transformations via transition-metal catalysis, where the C-Cl bond can be readily activated. This guide will focus on the three pillars of modern cross-coupling chemistry—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—as the primary avenues for functionalizing this scaffold.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound (1.0 mmol, 189.6 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 636.8 mg)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
In a separate vial, degas the 1,4-dioxane and water by bubbling with argon for 15-20 minutes.
-
Under a positive pressure of argon, add the degassed dioxane (4 mL) and water (1 mL) to the Schlenk flask.
-
Add the Pd(OAc)₂ and SPhos ligand to the stirring reaction mixture.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with deionized water (20 mL) and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the desired product.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | ~90 |
| 4-Acetylphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene/H₂O | 110 | ~85 |
| 3-Thiopheneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | ~88 |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Dioxane/H₂O | 100 | ~82 |
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds that are ubiquitous in pharmaceuticals. [7][8][9]This reaction is particularly valuable for coupling aryl chlorides with a wide range of primary and secondary amines, a transformation that is difficult to achieve via classical methods. [10] Causality Behind Experimental Choices:
-
Catalyst System: The reaction requires a sophisticated palladium precatalyst and a bulky, sterically hindered phosphine or N-heterocyclic carbene (NHC) ligand. These ligands promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is essential. [8]The base deprotonates the amine in the catalytic cycle, forming the palladium-amido complex necessary for reductive elimination. Weaker bases are generally ineffective for aryl chlorides.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are required, as the strong base is incompatible with protic solvents like water or alcohols. [11]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 mmol, 189.6 mg)
-
Benzylamine (1.1 mmol, 118.0 mg, 120 µL)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 mmol, 13.7 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 14.3 mg)
-
Anhydrous Toluene (5 mL)
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, or using Schlenk technique, add NaOtBu to a flame-dried Schlenk tube.
-
Add Pd₂(dba)₃ and XPhos.
-
Add this compound.
-
Seal the tube, remove from the glovebox, and add anhydrous toluene (5 mL) followed by benzylamine via syringe.
-
Place the tube in a preheated oil bath at 110 °C and stir for 16-24 hours. Monitor by LC-MS.
-
Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the product.
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 110 | ~92 |
| Aniline | G3-XPhos Precatalyst | LHMDS | Dioxane | 100 | ~80 |
| n-Hexylamine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | t-BuOH | 100 | ~87 |
| Piperidine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | ~95 |
Sonogashira Coupling: For C-C(sp) Bond Formation
The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, creating conjugated enyne systems that are valuable in materials science and as precursors for more complex heterocyclic syntheses. [12][13]The reaction uniquely employs a dual-catalyst system of palladium and copper(I). [13] Causality Behind Experimental Choices:
-
Palladium Catalyst: The role of the palladium catalyst is similar to other cross-coupling reactions, involving oxidative addition to the C-Cl bond. Pd(PPh₃)₂Cl₂ is a common and effective choice.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the quintessential co-catalyst. It reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the palladium center, which is a key step in the catalytic cycle. [14]* Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (HNiPr₂), serves a dual purpose. It neutralizes the HX acid produced during the reaction and also acts as the solvent in many cases.
Materials:
-
This compound (1.0 mmol, 189.6 mg)
-
1-Ethynyl-4-fluorobenzene (1.2 mmol, 144.1 mg)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 14.0 mg)
-
Copper(I) Iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous THF (5 mL) and anhydrous Et₃N (5 mL).
-
Add 1-ethynyl-4-fluorobenzene to the stirring mixture.
-
Heat the reaction to 60 °C and stir for 8-12 hours. Monitor by TLC or LC-MS.
-
Cool the reaction to room temperature. Concentrate the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate (30 mL) and wash with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Nucleophilic Aromatic Substitution (SNAr)
While less facile than at the 2- or 4-positions, SNAr can be achieved at the 3-position of the pyridine ring under more forcing conditions. The electron-withdrawing nature of the pyridine nitrogen provides some activation, but it lacks the direct resonance stabilization available to intermediates formed from attack at the ortho/para positions. [6]Therefore, successful SNAr on this compound typically requires either a highly potent nucleophile or elevated temperatures, often with microwave assistance. [15]
Caption: A simplified depiction of the two-step SNAr mechanism.
Materials:
-
This compound (1.0 mmol, 189.6 mg)
-
Sodium thiomethoxide (NaSMe) (1.5 mmol, 105.1 mg)
-
Anhydrous Dimethylformamide (DMF) (3 mL)
-
Microwave synthesis vial (10 mL)
Procedure:
-
To a 10 mL microwave synthesis vial, add this compound and sodium thiomethoxide.
-
Add anhydrous DMF (3 mL) and a magnetic stir bar.
-
Seal the vial with a crimp cap.
-
Place the vial in a microwave reactor and heat the mixture to 150 °C for 45 minutes with stirring.
-
After cooling to room temperature, carefully uncap the vial in a fume hood.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL) to remove residual DMF, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield the product.
Conclusion
This compound is a robust and highly adaptable building block for the synthesis of complex, high-value molecules. Its C-Cl bond at the 3-position provides a versatile handle for engaging in the most powerful bond-forming reactions in the synthetic chemist's toolkit. By carefully selecting the appropriate catalyst system and reaction conditions, researchers can selectively forge C-C, C-N, and C-C(sp) bonds with high efficiency. This guide provides a validated starting point for scientists in drug discovery and materials science to unlock the synthetic potential of this valuable scaffold.
References
- Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
- 3-Chloro-5-phenylpyridazine | C10H7ClN2.
- Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.
- Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine. Benchchem.
- Cascade 8π Electrocyclization/Benzannulation to Access Highly Substituted Phenylpyridines.
- New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues. PubMed Central.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org.
- Buchwald–Hartwig amin
- Sonogashira Coupling. Organic Chemistry Portal.
- Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PubMed Central.
- Buchwald-Hartwig Amin
- Suzuki Coupling. Organic Chemistry Portal.
- Mononuclear copper(i) complexes bearing a 3-phenyl-5-(pyridin-4-yl)-1,2,4-triazole ligand. Dalton Transactions (RSC Publishing).
- Applications of High Throughput Chemistry to Medicinal Chemistry.
- C−H Activation of Phenyl Imines and 2-Phenylpyridines.
- nucleophilic arom
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes. PubMed Central.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central.
- Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne.
- Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. Filo.
- Buchwald-Hartwig coupling. YouTube.
- Fe[4-(3-Phenylpropyl)pyridine]2[Fe(CN)
- Buchwald-Hartwig Aminations of Aryl Chlorides.
- Sonogashira coupling. Wikipedia.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI.
- Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids.
- Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega.
- The Buchwald-Hartwig Amin
- Design and Synthesis of Novel Pyridine-Based Compounds.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction. Beilstein Journals.
- 3-Chloro-5-methylpyridine Manufacturer China. Pipzine Chemicals.
- Two Cocrystals of Phenazine with Different Phenylboronic Acids. MDPI.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PubMed Central.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
- Correlating Reactivity Trends with Frontier Molecular Orbitals. Chemistry LibreTexts.
Sources
- 1. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Ligand Selection for the Cross-Coupling of Aryl Chlorides
A Practical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Challenge and Opportunity of Aryl Chlorides
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are central to pharmaceuticals, materials science, and agrochemicals. While aryl iodides and bromides are highly effective substrates, their cost and limited commercial availability often pose significant hurdles, particularly in large-scale applications. Aryl chlorides, by contrast, are abundant, inexpensive, and widely available feedstocks.[1][2] However, their utility has historically been hampered by their low reactivity, a direct consequence of the strong carbon-chlorine (C-Cl) bond (bond dissociation energy: ~330 kJ/mol).[1]
Activating this inert bond is the central challenge in aryl chloride cross-coupling. Success hinges almost entirely on the rational selection of a supporting ligand for the palladium catalyst. This guide provides a systematic, mechanistically-grounded framework for selecting and implementing ligands to achieve efficient and reliable cross-coupling of even the most challenging aryl chloride substrates. We will move beyond simple lists of reagents to explain the causal relationships between ligand structure, catalyst activity, and reaction outcome, empowering you to make informed decisions in your own research.
The Mechanistic Imperative: How Ligands Conquer the C-Cl Bond
To understand ligand selection, one must first appreciate the catalytic cycle. A typical palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
For aryl chlorides, the oxidative addition of the Ar-Cl bond to the Pd(0) center is almost always the slow, rate-determining step.[1] The ligand's role is to transform the relatively unreactive Pd(0) species into a potent nucleophilic catalyst capable of breaking the C-Cl bond. This is achieved through a synergistic combination of electronic and steric effects.
-
Electronic Effects: Ligands that are strong σ-donors increase the electron density on the palladium center.[3] This enhanced electron richness makes the metal more nucleophilic and better able to engage in the oxidative addition step with the electron-deficient carbon of the aryl chloride.
-
Steric Effects: Large, bulky ligands promote the dissociation of a second ligand from the Pd(0) center, favoring the formation of a highly reactive, monoligated 12-electron L-Pd(0) species.[4] This coordinatively unsaturated intermediate is crucial for efficient oxidative addition. Furthermore, this same steric bulk facilitates the final, product-forming reductive elimination step, preventing catalyst decomposition and accelerating turnover.[3][5]
Caption: Figure 1: The rate-limiting oxidative addition step is critically accelerated by the properties of the ancillary ligand (L).
A Curated Arsenal: Key Ligand Classes for Aryl Chloride Coupling
Decades of research have led to the development of highly specialized ligands tailored for C-Cl bond activation. While the options are vast, they can be grouped into two primary, highly effective classes.
Class 1: Bulky, Electron-Rich Biaryl Phosphines
Pioneered by the Buchwald group, these ligands are arguably the most successful and widely used class for challenging cross-couplings.[6] They feature a biaryl backbone that provides a rigid scaffold, positioning a sterically demanding and electron-rich dialkyl- or diarylphosphine group to coordinate with the palladium center. The combination of steric bulk and strong σ-donating ability makes them exceptionally effective at promoting both oxidative addition and reductive elimination.[7]
| Ligand Name | Abbreviation | Key Structural Feature | Primary Applications & Notes |
| XPhos | XPhos | Dicyclohexylphosphine | Excellent general ligand for Suzuki and Buchwald-Hartwig reactions. Highly active for sterically hindered substrates. |
| SPhos | SPhos | Dicyclohexylphosphine | High activity, often at lower temperatures. Effective for heteroaryl chlorides. |
| RuPhos | RuPhos | Dicyclohexylphosphine | Provides high rates for Buchwald-Hartwig amination of very electron-rich and hindered aryl chlorides. |
| BrettPhos | BrettPhos | Di-tert-butylphosphine | Extremely bulky. Used for particularly challenging C-N and C-O couplings. |
Class 2: N-Heterocyclic Carbenes (NHCs)
NHCs have emerged as a powerful alternative to phosphines. They are neutral, two-electron donors that bind to metals via a carbon atom, forming very strong M-C bonds. This strong σ-donation often surpasses that of phosphine ligands, making them highly effective at facilitating oxidative addition.[3] The robust Pd-NHC bond also imparts high thermal stability to the catalyst, which is beneficial for reactions requiring elevated temperatures.[3][8]
| Ligand Name | Abbreviation | Key Structural Feature | Primary Applications & Notes |
| IPr | IPr | 2,6-Diisopropylphenyl groups | A workhorse NHC ligand with a good balance of steric bulk and activity. Widely used in Suzuki couplings. |
| SIPr | SIPr | Saturated backbone version of IPr | Often provides higher activity and stability than IPr. Can enable chemoselective coupling at a chloride in the presence of a triflate.[9] |
| IMes / SIMes | IMes / SIMes | 2,4,6-Trimethylphenyl (mesityl) groups | Less sterically hindered than IPr/SIPr. Can provide complementary reactivity and selectivity.[9] |
Systematic Ligand Selection: A Decision-Making Framework
While empirical screening is often unavoidable, a logical approach based on substrate properties can significantly narrow the field of potential ligands and accelerate optimization.[2] It is often difficult to predict the optimal ligand without experimental testing.[2][10]
Caption: Figure 2: A structured approach to selecting an initial ligand set for screening based on substrate characteristics.
Step 1: Analyze Your Substrates
-
Electron-Poor Aryl Chlorides (e.g., those with -NO₂, -CN, -CF₃ groups) are the "easiest" to activate and may work with a wider range of ligands.
-
Electron-Rich and Neutral Aryl Chlorides (e.g., with -OMe, -Me, or no substituents) are significantly more challenging and demand highly active catalyst systems, typically those based on bulky, electron-rich biaryl phosphines or NHCs.[1]
-
Steric Hindrance (e.g., ortho-substituents on the aryl chloride or the coupling partner) requires ligands with very large steric profiles, such as XPhos or BrettPhos, to facilitate reductive elimination of the bulky product.
Step 2: Perform an Initial Screen For an unknown transformation, it is wise to screen a small, diverse set of high-performance ligands. A robust starting point includes:
-
XPhos: A top-tier, general-purpose biaryl phosphine.
-
SIPr: A highly active and stable NHC ligand.
-
CataCXium® A (n-BuPAd₂): An exceptionally bulky and electron-rich dialkylphosphine, often effective when others fail.[11]
This initial screen should be conducted with a reliable palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald Palladacycle), a standard base (e.g., K₃PO₄ or Cs₂CO₃), and a common solvent (e.g., Toluene or Dioxane).
Protocols in Practice
The following protocols provide detailed, self-validating procedures for common scenarios in aryl chloride cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling of a Hindered Aryl Chloride
This protocol details the coupling of 2-chlorotoluene with phenylboronic acid, a representative reaction involving a neutral, sterically hindered aryl chloride. We will use a highly reliable Buchwald G3 precatalyst for ease of use and reproducibility.
Materials:
-
Palladium Precatalyst: XPhos Pd G3 (CAS: 1445085-87-9)
-
Aryl Chloride: 2-Chlorotoluene (1.0 mmol, 1.0 equiv)
-
Boronic Acid: Phenylboronic Acid (1.5 mmol, 1.5 equiv)
-
Base: Potassium Phosphate, tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent: Toluene (Anhydrous, 5 mL)
-
Reaction Vessel: 20 mL scintillation vial with a PTFE-lined cap
-
Inert Atmosphere: Nitrogen or Argon gas
Step-by-Step Methodology:
-
Vessel Preparation: To the reaction vial, add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), phenylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
Inerting the Atmosphere: Seal the vial with the PTFE-lined cap. Evacuate the vial under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure the atmosphere is inert.[12]
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous toluene (5 mL) via syringe, followed by the 2-chlorotoluene (1.0 mmol).[12]
-
Reaction: Place the sealed vial in a preheated aluminum heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.[12]
-
Monitoring & Workup: Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS, looking for the disappearance of 2-chlorotoluene. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Self-Validation System:
-
Expected Outcome: Formation of 2-methyl-1,1'-biphenyl.
-
Typical Yield: >85% for this system.
-
Troubleshooting:
-
No Reaction/Low Conversion: Ensure the solvent is anhydrous and the atmosphere is fully inert. Consider increasing the temperature to 110 °C or switching to a more active ligand like RuPhos.
-
Formation of Phenol (from boronic acid): This suggests the presence of oxygen. Improve the inerting procedure.
-
Formation of Toluene (Hydrodehalogenation): This can occur if the transmetalation is slow. Ensure the base is dry and of high quality. Sometimes a different solvent/base combination is required.
-
Protocol 2: High-Throughput Screening (HTS) Workflow for Ligand Optimization
For particularly difficult substrates, a high-throughput approach can rapidly identify optimal conditions.[13][14] This workflow is designed for a 24-well plate format.
Caption: Figure 3: A streamlined workflow for parallel screening of ligands and conditions to rapidly identify an optimal catalyst system.
Sample 24-Well Plate Layout for Screening:
| Well | Ligand (2 mol%) | Pd Source (1 mol%) | Base (2 equiv) | Solvent |
| A1-A3 | XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene |
| A4-A6 | XPhos | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane |
| B1-B3 | SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene |
| B4-B6 | SPhos | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane |
| C1-C3 | SIPr | Pd₂(dba)₃ | K₃PO₄ | Toluene |
| C4-C6 | SIPr | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane |
| D1-D3 | CataCXium A | Pd₂(dba)₃ | K₃PO₄ | Toluene |
| D4-D6 | CataCXium A | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane |
Reactions are typically run in triplicate (e.g., A1, A2, A3) for statistical relevance.
Self-Validation System:
-
Analysis: UPLC-MS analysis provides rapid quantification of starting material consumption and product formation across all 24 wells.
-
Hit Identification: A "hit" is defined as a condition that provides >80% conversion.
-
Follow-up: The most promising condition should be repeated on a 1 mmol scale (as in Protocol 1) to validate the result and isolate the product before proceeding to a larger scale.
Conclusion and Future Outlook
The cross-coupling of aryl chlorides has transitioned from a niche challenge to a routine and powerful tool in synthetic chemistry, thanks almost entirely to the development of sophisticated ancillary ligands. By understanding the fundamental roles of ligand electronics and sterics, researchers can move beyond trial-and-error and adopt a rational strategy for catalyst selection. Bulky, electron-rich biaryl phosphines and N-heterocyclic carbenes are the undisputed champions in this field, providing the necessary activity to cleave the formidable C-Cl bond.
While palladium catalysis remains the dominant methodology, the field continues to evolve. The use of nickel catalysts, which can offer complementary reactivity and lower cost, is a growing area of interest.[1] Furthermore, the emergence of photoredox dual catalysis is opening new pathways for C-Cl activation under even milder conditions.[15] By grounding experimental design in solid mechanistic principles, researchers will be well-equipped to harness these and future innovations to solve the synthetic challenges of tomorrow.
References
-
Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. (n.d.). MDPI. [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology. [Link]
-
Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. (2024). Thieme. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016). Accounts of Chemical Research. [Link]
-
Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. (2010). Journal of the American Chemical Society. [Link]
-
Ligand design for cross-couplings: phosphines. (2024). YouTube. [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts. [Link]
-
Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. (2009). Chemical Society Reviews. [Link]
-
N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. (2019). The Journal of Organic Chemistry. [Link]
-
Cross-Coupling Reactions: A Practical Guide. (2002). ResearchGate. [Link]
-
Mechanism of aryl chloride oxidative addition to chelated palladium(0) complexes. (2002). Organometallics. [Link]
-
Unleashing high-throughput reaction screening. (n.d.). Unchained Labs. [Link]
-
A Fluorescence-Based Assay for High-Throughput Screening of Coupling Reactions. Application to Heck Chemistry. (1999). Journal of the American Chemical Society. [Link]
-
Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. (2002). Chemical Reviews. [Link]
-
Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. (2021). ACS Catalysis. [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). RSC Advances. [Link]
-
Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination. (2005). Dalton Transactions. [Link]
-
Structurally-Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides. (2022). Angewandte Chemie International Edition. [Link]
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. (2021). ChemRxiv. [Link]
-
How does the bite angle of a ligand affect the efficiency of its catalyst? (2018). Chemistry Stack Exchange. [Link]
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. (2021). Organometallics. [Link]
-
The Suzuki Reaction. (n.d.). Myers Group, Harvard University. [Link]
-
Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction. (2021). Synthetic Communications. [Link]
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2007). The Journal of Organic Chemistry. [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). RSC Publishing. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. (2020). Macmillan Group, Princeton University. [Link]
-
High-Throughput Experimentation (HTE) Approaches at Domainex: The Advantages of “End-User Plates”. (2021). Domainex. [Link]
-
Mechanism of aryl chloride oxidative addition to chelated palladium(0) complexes. (2002). American Chemical Society. [Link]
-
Recent Advances in Acyl Suzuki Cross-Coupling. (2019). MDPI. [Link]
-
Cross-Coupling Reactions of Aryl Chlorides with Organochlorosilanes: Highly Effective Methods for Arylation or Alkenylation of Aryl Chlorides. (2000). The Journal of Organic Chemistry. [Link]
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. (2021). Journal of the American Chemical Society. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. unchainedlabs.com [unchainedlabs.com]
- 14. High-Throughput Experimentation (HTE) Approaches at Domainex: The Advantages of “End-User Plates” | Domainex [domainex.co.uk]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
Scale-up synthesis of 3-Chloro-5-phenylpyridine for pharmaceutical research
An Application Note and Protocol for the Scale-up Synthesis of 3-Chloro-5-phenylpyridine for Pharmaceutical Research
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed, robust, and scalable protocol for the synthesis of this compound, a critical heterocyclic building block in modern pharmaceutical research. The presented methodology is centered around the Suzuki-Miyaura cross-coupling reaction, selected for its high efficiency, scalability, and functional group tolerance. This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for key procedural choices, ensuring both reproducibility and safety. The protocol covers the reaction setup, work-up, purification, and comprehensive analytical characterization of the final product.
Introduction: The Significance of the Phenylpyridine Scaffold
The phenylpyridine motif is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules and clinical drug candidates.[1] Its structural rigidity and capacity for diverse functionalization make it an ideal scaffold for interacting with various biological targets. This compound, in particular, serves as a versatile intermediate, with the chloro- and phenyl-substituents providing orthogonal handles for subsequent chemical modifications, enabling the rapid generation of compound libraries for drug discovery programs. The development of a reliable and scalable synthesis is therefore paramount to accelerating research and development timelines.
Synthetic Strategy: The Rationale for Suzuki-Miyaura Cross-Coupling
For the large-scale synthesis of biaryl compounds like this compound, the choice of reaction is critical. While classical methods exist, modern palladium-catalyzed cross-coupling reactions offer unparalleled advantages in terms of yield, purity, and operational simplicity. We have selected the Suzuki-Miyaura coupling for this application note due to several key factors:
-
Mild Reaction Conditions: The reaction typically proceeds at moderate temperatures, preserving sensitive functional groups and minimizing side-product formation.[2]
-
High Tolerance and Selectivity: The reaction is compatible with a wide range of functional groups and is highly regioselective, which is crucial when working with multi-substituted pyridines.[3]
-
Commercial Availability of Reagents: The starting materials, 3,5-dichloropyridine and phenylboronic acid, are readily available from commercial suppliers, ensuring a secure supply chain for scale-up.
-
Favorable Safety and Environmental Profile: Boronic acids are generally stable, crystalline solids with low toxicity compared to other organometallic reagents. The use of aqueous solvent systems is also feasible, reducing the reliance on volatile organic compounds.[2]
The overall workflow is designed to be a self-validating system, moving from readily available starting materials to a highly pure final product, as illustrated in the workflow diagram below.
Caption: High-level workflow for the synthesis and purification of this compound.
The Catalytic Cycle: Mechanism of the Suzuki-Miyaura Reaction
Understanding the reaction mechanism is key to troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle consists of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3,5-dichloropyridine) to form a Pd(II) complex.
-
Transmetalation: The organoboron species (phenylboronic acid), activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.[4]
Detailed Experimental Protocols
Scale-up Synthesis Protocol
This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood.
Equipment:
-
5 L 3-necked, round-bottom flask (or jacketed glass reactor)
-
Mechanical overhead stirrer
-
Reflux condenser with a nitrogen/argon inlet
-
Thermocouple for temperature monitoring
-
Heating mantle (or circulating bath for jacketed reactor)
-
Standard laboratory glassware
Reagents:
| Reagent | M.W. | Amount | Moles | Equivalents |
| 3,5-Dichloropyridine | 147.99 | 100.0 g | 0.676 | 1.0 |
| Phenylboronic Acid | 121.93 | 91.0 g | 0.746 | 1.1 |
| Pd(OAc)₂ (Palladium(II) Acetate) | 224.50 | 0.76 g | 0.0034 | 0.005 |
| SPhos (Ligand) | 410.48 | 2.77 g | 0.0068 | 0.01 |
| K₃PO₄ (Potassium Phosphate) | 212.27 | 286.9 g | 1.352 | 2.0 |
| 1,4-Dioxane | - | 1.5 L | - | - |
| Deionized Water | - | 0.5 L | - | - |
Procedure:
-
Reactor Setup: Assemble the reactor system under an inert atmosphere (Nitrogen or Argon). Ensure all glassware is dry.
-
Charge Reagents: To the reactor, add 3,5-Dichloropyridine (100.0 g), Phenylboronic Acid (91.0 g), Potassium Phosphate (286.9 g), Palladium(II) Acetate (0.76 g), and SPhos (2.77 g).
-
Add Solvents: Add 1,4-dioxane (1.5 L) and deionized water (0.5 L) to the reactor. The choice of an aqueous dioxane system facilitates the dissolution of both organic and inorganic reagents.[5]
-
Inerting: Sparge the resulting slurry with nitrogen or argon gas for 20-30 minutes while stirring to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring. The reaction is typically exothermic and should be controlled carefully.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or GC-MS.[6] The reaction is generally complete within 4-6 hours. The disappearance of the 3,5-dichloropyridine starting material is the primary indicator of completion.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature (20-25 °C).
Work-up and Purification Protocol
Procedure:
-
Quenching & Filtration: Dilute the cooled reaction mixture with ethyl acetate (1.5 L). Filter the mixture through a pad of Celite® to remove the inorganic salts and palladium residues. Wash the filter cake with additional ethyl acetate (2 x 200 mL).
-
Phase Separation: Transfer the combined filtrate to a separatory funnel. The organic and aqueous layers should be clearly separated.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 300 mL) to recover any dissolved product.[7]
-
Washing: Combine all organic layers and wash sequentially with:
-
Saturated aqueous sodium bicarbonate solution (1 x 500 mL) to remove any acidic residues.
-
Brine (saturated aqueous NaCl solution) (1 x 500 mL) to reduce the water content in the organic phase.
-
-
Drying: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of hot isopropanol (approximately 300-400 mL).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath (0-5 °C) to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum to a constant weight. This step is highly effective at removing colored impurities and unreacted starting materials.[8]
-
Quality Control and Characterization
The final product should be a white to off-white crystalline solid. Its identity and purity must be confirmed using standard analytical techniques.
| Analytical Method | Parameter | Specification |
| HPLC | Purity | ≥ 99.0% (by area) |
| GC-MS | Identity & Purity | Conforms to reference spectrum; Purity ≥ 99.0% |
| ¹H NMR | Identity | Spectrum consistent with the structure of this compound |
| Melting Point | Physical Property | 74-77 °C (Literature Value) |
The development of a specific, validated HPLC or GC method is crucial for accurate purity assessment, especially for detecting regioisomeric impurities.
Safety and Handling Precautions
Working with pyridine derivatives, palladium catalysts, and organic solvents on a large scale requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[9]
-
Ventilation: All operations must be performed in a certified chemical fume hood to avoid inhalation of vapors. Pyridine and its derivatives are known for their pungent odors and potential toxicity.[10][11]
-
Flammability: The solvents used (1,4-dioxane, ethyl acetate, isopropanol) are flammable. Keep away from ignition sources and use appropriate grounding for equipment to prevent static discharge.[12]
-
Waste Disposal: Dispose of all chemical waste, including palladium residues and organic solvents, according to institutional and local environmental regulations. Palladium waste should be collected separately for potential recovery.
Conclusion
This application note details a comprehensive and scalable protocol for the synthesis of high-purity this compound. By employing the Suzuki-Miyaura cross-coupling reaction, this method provides a reliable and efficient route suitable for producing the quantities required for pharmaceutical research and development. The emphasis on procedural rationale, detailed work-up, and stringent quality control ensures that the resulting material meets the high standards required for subsequent synthetic applications.
References
- EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
- An In-depth Technical Guide to 3-Phenylpyridine: Discovery, Synthesis, and Applic
- An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar.... Organic Syntheses Procedure.
- A process for the preparation of 1-(3-Chloro-5-{[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carba.... Technical Disclosure Commons.
- Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine.
- Safety D
- Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
- A Comparative Guide to Analytical Methods for 3,5-Dichloropyridine Quantific
- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
- Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. PMC - NIH.
- III Analytical Methods. Source Not Available.
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- Bridging the pyridine-pyridazine synthesis gap by skeletal editing.
- A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion.
- Suzuki Coupling. Organic Chemistry Portal.
- PYRIDINE FOR SYNTHESIS. Loba Chemie.
- Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chrom
- Application Notes & Protocols for the Quantification of 3-Chloroisothiazolo[5,4-b]pyridine. Benchchem.
- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. PubMed Central.
- Pyridine Synthesis: Cliff Notes. Baran Lab.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH.
- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
- Analytical Methods. RSC Publishing.
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. nj.gov [nj.gov]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. lobachemie.com [lobachemie.com]
- 12. carlroth.com [carlroth.com]
The Strategic Role of 3-Chloro-5-phenylpyridine in the Development of Modern Agrochemicals: Application Notes and Synthetic Protocols
Introduction: The Phenylpyridine Scaffold as a Privileged Structure in Agrochemical Discovery
In the relentless pursuit of novel and effective crop protection agents, the pyridine ring has established itself as a cornerstone of modern agrochemical design.[1][2] Its unique electronic properties and metabolic stability make it a privileged scaffold in a multitude of commercially successful fungicides, herbicides, and insecticides.[3] The strategic introduction of a phenyl group onto the pyridine core, creating the phenylpyridine motif, further enhances molecular diversity and allows for fine-tuning of biological activity. This guide focuses on a particularly valuable intermediate, 3-chloro-5-phenylpyridine , and its application in the synthesis of next-generation agrochemicals. The presence of the chlorine atom at the 3-position provides a reactive handle for further chemical modification, making it a versatile building block for creating a diverse library of potential active ingredients.[3]
This document provides a comprehensive overview of the synthesis of this compound, its physicochemical properties, and detailed protocols for its derivatization into potent agrochemicals. We will particularly focus on its role as a precursor to Protoporphyrinogen IX oxidase (PPO)-inhibiting herbicides, a critical class of weed control agents.
Physicochemical and Spectroscopic Profile of this compound
A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective use in synthetic chemistry. The following table summarizes the key data for this compound.
| Property | Value | Source |
| CAS Number | 292068-12-3 | N/A |
| Molecular Formula | C₁₁H₈ClN | N/A |
| Molecular Weight | 189.64 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from typical organic compounds |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.84 (d, J = 1.8 Hz, 1H), 8.57 (d, J = 2.4 Hz, 1H), 7.82 (t, J = 2.2 Hz, 1H), 7.55 – 7.52 (m, 2H), 7.47 – 7.43 (m, 2H), 7.40 – 7.36 (m, 1H) | [4] (Analogous compound) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 157.7, 148.3, 139.9, 139.5, 137.7, 137.4, 129.1, 128.7, 128.2, 128.1, 127.5, 125.8, 121.2 | [5] (Analogous compound) |
Synthetic Protocol for this compound via Suzuki-Miyaura Cross-Coupling
The most efficient and widely adopted method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms the key carbon-carbon bond between a pyridine and a phenyl ring with high yields and functional group tolerance. The protocol below details a representative procedure starting from 3,5-dichloropyridine and phenylboronic acid.
Causality Behind Experimental Choices:
-
Catalyst: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) or Palladium(II) acetate with a suitable phosphine ligand, is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
-
Base: A base, typically an inorganic carbonate like potassium carbonate, is required to activate the boronic acid for the transmetalation step.
-
Solvent System: A biphasic solvent system, such as toluene and water, is commonly used to dissolve both the organic and inorganic reagents.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the palladium catalyst.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dichloropyridine (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition and Degassing: Add toluene and water in a 4:1 ratio (v/v) to the flask. Bubble nitrogen or argon gas through the mixture for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Application in Agrochemical Synthesis: A Gateway to PPO-Inhibiting Herbicides
The this compound scaffold is a key component in the design of herbicides that target the Protoporphyrinogen IX oxidase (PPO) enzyme.[6][7] PPO is a critical enzyme in the chlorophyll and heme biosynthesis pathways in plants.[8] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen.[9] This singlet oxygen causes rapid lipid peroxidation and destruction of cell membranes, leading to the death of the weed.[8]
While a specific commercial herbicide derived directly from this compound is not yet prominent, numerous patents and research articles highlight the potent herbicidal activity of its derivatives. For instance, α-trifluoroanisole derivatives containing a 3-chloro-5-trifluoromethylpyridine moiety have been synthesized and shown to be potent PPO inhibitors with excellent herbicidal activity.[6] This demonstrates the principle that the 3-chloro-5-arylpyridine core is a viable pharmacophore for PPO inhibition.
Caption: Mechanism of action of PPO-inhibiting herbicides derived from phenylpyridine intermediates.
Protocol for the Derivatization of this compound: Synthesis of a Model PPO-Inhibiting Herbicide
The following is a generalized protocol for the derivatization of this compound to a model PPO-inhibiting herbicide, based on structures disclosed in the agrochemical literature. This typically involves a nucleophilic aromatic substitution reaction at the chlorine-bearing carbon.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).
-
Addition of Nucleophile and Base: Add the desired nucleophile (e.g., a substituted phenol or thiol, 1.1 eq) and a strong base such as potassium carbonate or sodium hydride (1.2 eq).
-
Reaction: Heat the mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, quench with water, and extract the product with an organic solvent. The subsequent purification steps would be similar to those described for the synthesis of the intermediate.
Conclusion and Future Outlook
This compound is a highly valuable and versatile intermediate in the synthesis of modern agrochemicals. Its straightforward synthesis via Suzuki-Miyaura coupling and the reactivity of its chloro-substituent provide a robust platform for the creation of diverse molecular architectures. The demonstrated efficacy of phenylpyridine derivatives as PPO-inhibiting herbicides underscores the importance of this scaffold in addressing the ongoing challenges of weed management in agriculture. Future research will undoubtedly continue to explore the derivatization of this compound and related structures to develop next-generation crop protection solutions with improved efficacy, selectivity, and environmental profiles.
References
- Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. 2022.
- Application Notes and Protocols for the Use of 3,5-Dichloropyridine in Agrochemical Synthesis. BenchChem. 2025.
- Pyridine-based compounds in agrochemicals. Journal of Agricultural and Food Chemistry.
- Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. 2022.
- Synthesis and Herbicidal Activity of Phenylpyridines – A New Lead. CHIMIA.
- Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms. University of Nebraska-Lincoln.
- 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules.
- Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Molecules. 2022.
- Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization. The Journal of Organic Chemistry. 2026.
- Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules.
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
- Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery. Pest Management Science.
- Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)
- EP0559363A1 - 3-Phenyl-5-pyridyl triazoles and their use as insecticides.
- PPO-IN-5 | Herbicide. MedchemExpress.com.
- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules.
- Synthesis of the insecticide prothrin and its analogues from biomass-derived 5-(chloromethyl)furfural. Journal of Agricultural and Food Chemistry. 2014.
- Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. Journal of Agricultural and Food Chemistry.
- PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. Molecules. 2021.
- PPO Inhibitor (Cell Membrane Disruptor) Herbicides. Pioneer® Seeds.
- Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles. Pest Management Science. 2002.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. 2021.
- 3-Phenylpyridine(1008-88-4) 1H NMR spectrum. ChemicalBook.
Sources
- 1. PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase [mdpi.com]
- 2. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Phenylpyridine(1008-88-4) 1H NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 9. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of 3-Chloro-5-phenylpyridine
Technical Support Center: Synthesis of 3-Chloro-5-phenylpyridine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis, particularly when employing the widely-used Suzuki-Miyaura cross-coupling reaction. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of this compound is significantly lower than expected, and I observe a significant amount of biphenyl in my crude product. What is happening?
A1: This is a classic case of boronic acid homocoupling, a major side reaction in Suzuki-Miyaura couplings. Biphenyl is formed from the undesired coupling of two molecules of phenylboronic acid.
Root Cause Analysis:
Homocoupling is primarily driven by two factors: the presence of molecular oxygen and the oxidation state of the palladium catalyst.[1]
-
Oxygen-Mediated Pathway: Oxygen can oxidize the palladium(0) catalyst to palladium(II), which can then promote the homocoupling of the boronic acid.[1]
-
Pd(II)-Mediated Pathway: If a Pd(II) precatalyst (like Pd(OAc)₂) is used, it must be reduced to Pd(0) in situ to enter the primary catalytic cycle. If this reduction is slow or incomplete, the remaining Pd(II) can react directly with two molecules of the boronic acid, leading to the homocoupled product and generating Pd(0).[2][3]
Troubleshooting Protocol: Minimizing Homocoupling
| Step | Action | Rationale |
| 1 | Thorough Degassing | Before adding the palladium catalyst, thoroughly degas the reaction mixture. This is the most critical step to prevent oxygen-mediated homocoupling.[1] Common methods include: - Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes. - Freeze-Pump-Thaw: Perform at least three cycles for solvents with low boiling points. |
| 2 | Use of Pd(0) Precatalysts | Employ a Pd(0) precatalyst such as Pd(PPh₃)₄ to bypass the need for in situ reduction of a Pd(II) species. This minimizes the presence of Pd(II) that can initiate homocoupling. |
| 3 | Addition of a Reducing Agent | If using a Pd(II) precatalyst, the addition of a mild reducing agent can help ensure its complete conversion to the active Pd(0) state. A small amount of potassium formate has been shown to be effective in suppressing homocoupling.[3] |
| 4 | Control of Reaction Stoichiometry | Using a slight excess (1.1-1.2 equivalents) of the phenylboronic acid is standard, but a large excess can increase the statistical probability of homocoupling. Avoid using more than 1.5 equivalents. |
Q2: My main impurity is pyridine, not the desired this compound. What is causing the loss of the chloro-substituent?
A2: You are likely observing a dehalogenation side reaction. This is the reduction of the aryl chloride (3-chloropyridine) to the corresponding arene (pyridine).
Root Cause Analysis:
Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions.[4] It can occur through several mechanisms, often involving a palladium-hydride species. This palladium-hydride can be formed from various sources in the reaction mixture, including impurities in the solvent or base. The hydride can then participate in a competing catalytic cycle that results in the reduction of the C-Cl bond.
Troubleshooting Protocol: Suppressing Dehalogenation
| Step | Action | Rationale |
| 1 | Use Anhydrous, High-Purity Reagents | Ensure that your solvent and base are strictly anhydrous and of high purity. Water or other protic impurities can be a source of protons that lead to the formation of palladium-hydride species. |
| 2 | Choice of Base | The choice of base can influence the rate of dehalogenation. Strong bases like NaOtBu have been implicated in promoting this side reaction with certain catalyst systems.[4] Consider using a milder base such as K₂CO₃ or Cs₂CO₃. |
| 3 | Ligand Selection | Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling over dehalogenation. If using a simple phosphine ligand like PPh₃, consider switching to a more specialized ligand like a biarylphosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[4][5] |
| 4 | Temperature Control | Running the reaction at the lowest effective temperature can help minimize dehalogenation, which often has a higher activation energy than the desired cross-coupling. |
Q3: The reaction is sluggish and stalls before completion, leaving unreacted 3-chloropyridine. What could be inhibiting my catalyst?
A3: The nitrogen atom in the pyridine ring of your substrate can act as a Lewis base and coordinate to the palladium center, leading to catalyst inhibition or deactivation. [2] This is a common issue when working with nitrogen-containing heterocycles.
Root Cause Analysis:
The lone pair of electrons on the pyridine nitrogen can bind to the electron-deficient palladium catalyst. This coordination can stabilize the palladium complex, making it less reactive and slowing down or preventing key steps in the catalytic cycle, such as oxidative addition.[2] For some substrates, this can even lead to the formation of stable, inactive dimeric palladium species.[6]
Troubleshooting Protocol: Overcoming Catalyst Inhibition
| Step | Action | Rationale |
| 1 | Increase Catalyst Loading | A straightforward, albeit less elegant, solution is to increase the catalyst loading from a typical 1-2 mol% to 3-5 mol%. This provides a higher concentration of active catalyst to compensate for the portion that is inhibited. |
| 2 | Use Specialized Ligands | Bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphine ligands or N-heterocyclic carbenes) can create a sterically hindered environment around the palladium center. This can disfavor the binding of the pyridine substrate, keeping the catalyst more active for the cross-coupling reaction.[7] |
| 3 | Add a Lewis Acid | The addition of a Lewis acid, such as B(OMe)₃, can coordinate to the pyridine nitrogen, effectively "masking" its Lewis basicity and preventing it from poisoning the palladium catalyst.[2] |
| 4 | Optimize Base and Solvent | The choice of base and solvent can influence the equilibrium of pyridine binding to the palladium. Experiment with different conditions; for example, a more polar solvent might better solvate the pyridine substrate, reducing its tendency to coordinate to the catalyst. |
Visualizing Reaction Pathways
To better understand the competition between the desired reaction and major side reactions, the following diagrams illustrate the catalytic cycles.
Sources
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for failed 3-Chloro-5-phenylpyridine synthesis
Welcome to the technical support center for the synthesis of 3-Chloro-5-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific Suzuki-Miyaura cross-coupling reaction. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction to synthesize this compound from 3,5-dichloropyridine and phenylboronic acid is showing low to no conversion. What are the likely causes?
Low or no conversion in this Suzuki-Miyaura coupling is a common issue, often related to the challenging nature of using an electron-deficient aryl chloride. The primary suspects are catalyst inactivation, suboptimal reaction conditions, or issues with your starting materials.
Troubleshooting Workflow:
Caption: General troubleshooting workflow for low-yield reactions.
Detailed Checklist:
-
Catalyst and Ligand: The oxidative addition of palladium to the C-Cl bond of 3,5-dichloropyridine is often the rate-limiting step. Standard catalysts like Pd(PPh₃)₄ may not be efficient enough. Consider using a more active catalyst system.
-
Base Selection: The choice and quality of the base are critical.
-
Common Issue: An inappropriate or weak base may not effectively activate the boronic acid for transmetalation.[3]
-
Recommendation: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective bases for challenging Suzuki couplings. If using anhydrous K₃PO₄, the presence of a small amount of water can be beneficial.[4] For base-sensitive substrates, a weaker base might be necessary to avoid side reactions.[2]
-
-
Solvent System: The solvent plays a crucial role in solubility and reaction kinetics.
-
Observation: Reactions in non-polar solvents like toluene may show low yields.[5]
-
Suggested Solvents: A mixture of an organic solvent and water is often beneficial. Common systems include 1,4-dioxane/water or DMF/water.[1][5] The aqueous phase is crucial for dissolving the inorganic base and facilitating the activation of the boronic acid.
-
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation.
-
Critical Step: Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that your solvents are properly degassed. Oxygen can lead to the formation of inactive palladium black and promote the homocoupling of phenylboronic acid.[6]
-
Q2: I am observing the formation of significant byproducts. How can I identify them and what are the common culprits?
The presence of byproducts can complicate purification and significantly reduce the yield of your desired this compound. The most common side reactions in this synthesis are homocoupling of the phenylboronic acid and hydrodehalogenation of the 3,5-dichloropyridine.
Common Byproducts and Their Identification:
| Byproduct | Identification by GC-MS | Identification by ¹H NMR | Likely Cause |
| Biphenyl | Molecular ion at m/z 154 | Characteristic aromatic signals | Oxygen in the reaction mixture leading to oxidative homocoupling.[6] |
| 3-Chloropyridine | Molecular ion at m/z 113 | Simplified aromatic signals compared to starting material | Presence of protic impurities or use of certain bases/solvents that can act as hydride sources.[6] |
| 3,5-Diphenylpyridine | Molecular ion at m/z 231 | Absence of signals corresponding to the chloro-substituted pyridine | Reaction proceeded too far (double coupling). |
Analytical Protocol: GC-MS for Impurity Profiling
This protocol is designed for the identification of volatile and semi-volatile impurities in your crude reaction mixture.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude product.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to obtain a 1 mg/mL stock solution.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an Electron Ionization (EI) source.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Scan Range: 50-500 amu.
-
By comparing the mass spectra of the observed peaks with a library (e.g., NIST), you can identify the byproducts.[7]
Q3: My reaction mixture turns black immediately upon heating. Is this normal, and what does it indicate?
A rapid change in color to black upon heating often indicates the decomposition of the palladium catalyst to form palladium black. While a color change is expected, a rapid precipitation of a black solid is a sign of catalyst instability.
Catalyst Decomposition Pathway:
Caption: Catalyst decomposition pathway leading to reaction failure.
Causes and Solutions:
-
Presence of Oxygen: As mentioned, oxygen is detrimental to the active Pd(0) catalyst.
-
Solution: Improve your degassing procedure for the solvent and ensure a positive pressure of inert gas throughout the reaction.
-
-
High Reaction Temperature: While heating is necessary, excessive temperatures can accelerate catalyst decomposition.
-
Inappropriate Ligand: The ligand stabilizes the palladium center. A ligand that dissociates too readily can lead to catalyst agglomeration and precipitation.
-
Solution: Use a robust ligand that is known to be effective for cross-coupling with aryl chlorides.
-
Q4: I am struggling with the purification of this compound from the reaction mixture. What is a reliable purification protocol?
Purification can be challenging due to the presence of unreacted starting materials and byproducts with similar polarities. A multi-step approach is often necessary.
Recommended Purification Protocol:
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water to remove the inorganic base and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure.
-
-
Column Chromatography:
-
This is the most effective method for separating the product from closely related impurities.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective. Start with a low polarity eluent and gradually increase the polarity.
-
Monitoring: Use Thin Layer Chromatography (TLC) to track the separation and identify the fractions containing the desired product.
-
Expert Tip: For a detailed procedure on a similar synthesis and purification, refer to the experimental section in "Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media".[5]
Experimental Protocol: A Starting Point for Optimization
This protocol provides a robust starting point for the synthesis of this compound. It is recommended to perform a small-scale reaction first to optimize the conditions for your specific setup and reagents.
Reaction Scheme:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Palladium Catalyst Removal from 3-Chloro-5-phenylpyridine
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The synthesis of 3-Chloro-5-phenylpyridine, a key intermediate in the development of various pharmaceuticals, frequently employs this palladium-catalyzed reaction. However, a significant challenge in this process is the removal of residual palladium from the final product.[1][3] Stringent regulatory limits on elemental impurities in active pharmaceutical ingredients (APIs) necessitate the reduction of palladium to parts-per-million (ppm) levels.[4][5][6]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of palladium catalysts from this compound. We will delve into the underlying principles of various purification techniques, offer detailed experimental protocols, and present a structured approach to selecting the most effective method for your specific needs.
The Challenge of Palladium Removal
Palladium catalysts can exist in various oxidation states and form complexes with ligands, solvents, and even the product itself, making their removal a non-trivial task.[7][8] The choice of palladium removal technique is highly dependent on factors such as the reaction solvent, temperature, and the presence of additives.[2][7] Traditional purification methods like crystallization and chromatography can sometimes be ineffective and may even lead to the concentration of metal impurities within the product.[4][9]
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove palladium from my this compound product?
A1: Residual palladium in an active pharmaceutical ingredient (API) is a significant concern for several reasons. Regulatory bodies like the FDA and EMA have established strict limits for elemental impurities in drug products due to potential toxicity.[3][4][5] Furthermore, palladium residues can interfere with downstream reactions and biological assays, leading to unreliable results.[10][11]
Q2: I performed a standard aqueous work-up and crystallization, but my palladium levels are still high. What should I do next?
A2: While crystallization is a valuable purification step, it may not be sufficient to remove all palladium species, especially if they are complexed with your product.[4] In such cases, employing a palladium scavenger is the recommended next step. These materials are designed to selectively bind to palladium, facilitating its removal.
Q3: What are palladium scavengers and how do they work?
A3: Palladium scavengers are materials that have a high affinity for palladium and can effectively "scavenge" it from a solution. They typically consist of a solid support, such as silica or a polymer resin, functionalized with ligands that chelate with palladium.[3][7] The most common functional groups are sulfur-based, owing to sulfur's strong affinity for platinum group metals.[7][12]
Q4: There are many different palladium scavengers available. How do I choose the right one for my this compound synthesis?
A4: The selection of a scavenger depends on several factors, including the solvent system, the nature of the palladium species present, and cost considerations for scale-up.[7] A screening study using a small panel of scavengers is often the most effective approach to identify the optimal candidate.
Q5: Can activated carbon be used to remove palladium?
A5: Yes, activated carbon is a cost-effective and often highly effective adsorbent for palladium removal.[7][13] It can be particularly advantageous in large-scale production.[7] However, a key drawback is its potential to adsorb the desired product, leading to yield loss.[7] Therefore, careful optimization of the treatment conditions is necessary.
Troubleshooting Guide: A Step-by-Step Approach to Palladium Removal
This guide provides a structured workflow for systematically addressing palladium contamination in your this compound product.
Step 1: Initial Assessment and Quantification
Before attempting any removal strategy, it is essential to accurately quantify the initial palladium concentration in your crude product.
-
Analytical Methods: The gold standard for quantifying trace metals in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3][14] Other techniques like Atomic Absorption (AA) spectroscopy and X-ray Fluorescence (XRF) can also be used.[3] For rapid in-process checks, colorimetric and fluorimetric methods are becoming increasingly available.[14][15]
Step 2: Scavenger Screening
A small-scale screening experiment is the most efficient way to identify the most effective scavenger for your specific reaction conditions.
Experimental Protocol: Scavenger Screening
-
Prepare Stock Solution: Dissolve a known amount of your crude this compound in a suitable solvent (e.g., the reaction solvent or a solvent in which the product is highly soluble).
-
Aliquot: Distribute equal volumes of the stock solution into several vials.
-
Add Scavengers: To each vial, add a different palladium scavenger. A typical starting point is to use a 5-10 fold excess (by weight) of the scavenger relative to the estimated amount of palladium.
-
Incubate: Stir or shake the vials at a controlled temperature (room temperature to 60 °C is a common range) for a set period (e.g., 2-24 hours).[7]
-
Sample and Analyze: After the incubation period, filter the samples to remove the scavenger and analyze the palladium content in the filtrate using ICP-MS or another suitable analytical method.
Data Presentation: Comparative Scavenger Performance
| Scavenger Type | Support | Functional Group | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) |
| Scavenger A | Silica | Thiol | 150 | 12 | 92 |
| Scavenger B | Polystyrene | Trimercaptotriazine (TMT) | 150 | 5 | 96.7 |
| Scavenger C | Silica | Aminopropyl | 150 | 45 | 70 |
| Activated Carbon | Carbon | - | 150 | 8 | 94.7 |
This is example data and will vary based on the specific scavengers and reaction conditions.
Step 3: Optimization of the Selected Scavenging Method
Once the most promising scavenger has been identified, further optimization is necessary to maximize its efficiency and minimize product loss.
-
Key Parameters to Optimize:
-
Scavenger Loading: Determine the minimum amount of scavenger required to achieve the desired palladium level.
-
Temperature: Investigate the effect of temperature on scavenging efficiency. Higher temperatures can sometimes improve kinetics but may also lead to product degradation.
-
Time: Determine the optimal treatment time.
-
Solvent: While often dictated by the reaction, exploring different solvents for the scavenging step can sometimes improve performance.
-
Step 4: Alternative and Complementary Purification Techniques
In some cases, a combination of methods may be necessary to reach the stringent palladium limits required for APIs.
-
Crystallization: Even if not fully effective on its own, crystallization following a scavenging step can significantly improve the final purity of your this compound.[3][16]
-
Filtration through Celite: Passing the reaction mixture through a pad of Celite can be a simple and effective first step to remove heterogeneous palladium species.[9][17]
-
Liquid-Liquid Extraction: In some instances, partitioning the product between two immiscible solvents can help to remove certain palladium complexes.[17]
Visualizing the Workflow
The following diagram illustrates the decision-making process for palladium removal.
Caption: Decision workflow for palladium catalyst removal.
Detailed Experimental Protocol: Palladium Scavenging with Functionalized Silica
This protocol provides a general procedure for using a silica-based scavenger. Always refer to the manufacturer's specific recommendations.
-
Reaction Work-up: After the Suzuki-Miyaura coupling reaction is complete, perform your standard aqueous work-up to remove water-soluble byproducts.
-
Solvent Exchange (if necessary): If the reaction solvent is not ideal for the scavenging step, concentrate the organic layer and redissolve the crude this compound in a suitable solvent (e.g., ethyl acetate, toluene, or THF).
-
Addition of Scavenger: Add the optimized amount of the selected functionalized silica scavenger to the solution.
-
Stirring: Stir the mixture at the optimized temperature for the determined amount of time.
-
Filtration: Filter the mixture through a pad of Celite to remove the scavenger. Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the purified this compound.
-
Analysis: Submit a sample of the final product for palladium analysis to confirm that the desired purity has been achieved.
Diagram: Scavenging Mechanism
Caption: Simplified mechanism of palladium scavenging.
Conclusion
The removal of palladium catalysts from this compound is a critical step in ensuring the quality and safety of this important pharmaceutical intermediate. By employing a systematic approach that includes accurate quantification, scavenger screening, and process optimization, researchers can confidently and efficiently reduce palladium levels to meet stringent regulatory requirements. This guide provides the foundational knowledge and practical protocols to troubleshoot and overcome the challenges associated with palladium removal, ultimately contributing to the successful development of new medicines.
References
- "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications.
- "How to Remove Palladium in three easy steps - Biotage." Biotage. Accessed January 24, 2026.
-
"How can i remove palladium Pd catalyst easily? - ResearchGate." ResearchGate. Accessed January 24, 2026. [Link]
-
"Palladium catalyst recovery using scavenger resin - SpinChem." SpinChem. Accessed January 24, 2026. [Link]
- "Method of removing palladium - Google Patents.
-
"Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF - ResearchGate." ResearchGate. Accessed January 24, 2026. [Link]
-
"Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters." ACS Publications. Accessed January 24, 2026. [Link]
-
"Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC - NIH." National Institutes of Health. Accessed January 24, 2026. [Link]
-
"Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd." Osaka Gas Chemicals Co., Ltd. Accessed January 24, 2026. [Link]
-
"How to remove palladium catalyst from reaction mixture ? | ResearchGate." ResearchGate. Accessed January 24, 2026. [Link]
-
"Guideline on the specification limits for residues of metal catalysts - European Medicines Agency (EMA)." European Medicines Agency. Accessed January 24, 2026. [Link]
-
"Your trick to remove residual palladium : r/Chempros - Reddit." Reddit. Accessed January 24, 2026. [Link]
-
"Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium." American Pharmaceutical Review. Accessed January 24, 2026. [Link]
-
"Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego." University of California, San Diego. Accessed January 24, 2026. [Link]
-
"Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications." ACS Publications. Accessed January 24, 2026. [Link]
-
"Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase | The Journal of Organic Chemistry - ACS Publications." ACS Publications. Accessed January 24, 2026. [Link]
-
"CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books." Royal Society of Chemistry. Accessed January 24, 2026. [Link]
-
"〈232〉 ELEMENTAL IMPURITIES—LIMITS - US Pharmacopeia (USP)." U.S. Pharmacopeia. Accessed January 24, 2026. [Link]
-
"Biaryl synthesis by C-C coupling - Organic Chemistry Portal." Organic Chemistry Portal. Accessed January 24, 2026. [Link]
Sources
- 1. spinchem.com [spinchem.com]
- 2. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 3. arborassays.com [arborassays.com]
- 4. biotage.com [biotage.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. usp.org [usp.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. books.rsc.org [books.rsc.org]
- 15. pharmtech.com [pharmtech.com]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of 3-Chloro-5-phenylpyridine
Welcome to the technical support center for navigating the chemistry of 3-Chloro-5-phenylpyridine. This guide is designed for researchers, medicinal chemists, and process scientists who are looking to optimize reactions involving this versatile heterocyclic building block. The choice of solvent is not merely an incidental experimental parameter; it is a critical determinant of reaction success, influencing yield, rate, and selectivity. This document provides in-depth, field-proven insights into making rational solvent choices, troubleshooting common issues, and understanding the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs) on Solvent Selection
This section addresses common high-level questions you might have before setting up a reaction with this compound.
Q1: What are the primary reaction types for this compound, and how does solvent choice generally impact them?
A1: this compound typically undergoes two main classes of reactions at the C3-Cl bond:
-
Palladium-Catalyzed Cross-Coupling Reactions: This includes Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions. Solvents in these reactions are crucial for dissolving reactants, stabilizing the palladium catalyst, and influencing the rate of key mechanistic steps like oxidative addition and reductive elimination.[1] The choice often depends on the specific coupling partners and the catalyst system used.
-
Nucleophilic Aromatic Substitution (SNAr): This involves the direct displacement of the chloride by a nucleophile (e.g., an alkoxide, amine, or thiol). Solvent polarity is a dominant factor here, as it must stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[2]
Q2: For a Suzuki-Miyaura coupling with this compound, what is a good starting solvent system?
A2: A mixture of an aprotic polar solvent and water is a robust starting point. A common and effective system is 1,4-dioxane/water or toluene/water .[3][4] The organic solvent helps dissolve the aryl halide and the palladium catalyst/ligand complex, while water is essential for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitating the crucial transmetalation step by activating the boronic acid.[5] For less reactive aryl chlorides, more polar aprotic solvents like DMF or DME can sometimes be beneficial, but should be used with caution due to higher boiling points and potential for side reactions.[6]
Q3: I am planning a Buchwald-Hartwig amination. Can I use protic solvents like ethanol or water?
A3: It is highly discouraged. Protic solvents can competitively coordinate to the palladium catalyst and can also react with the strong bases (e.g., NaOt-Bu, LHMDS) required for the reaction, leading to catalyst deactivation and low yields.[7] The standard and most reliable solvents for Buchwald-Hartwig aminations are anhydrous, aprotic solvents such as toluene , 1,4-dioxane , or THF .[4][8]
Q4: Why is my SNAr reaction with an amine nucleophile so slow in a non-polar solvent like toluene?
A4: SNAr reactions proceed through a charged, resonance-stabilized intermediate known as a Meisenheimer complex.[2] Non-polar solvents like toluene cannot effectively stabilize this charged species, leading to a high activation energy and a very slow reaction rate. For SNAr, polar aprotic solvents such as DMF , DMSO , NMP , or acetonitrile are generally preferred as they can stabilize the charged intermediate through dipole-dipole interactions without deactivating the nucleophile through hydrogen bonding.[9] In some cases, for highly activated substrates, even water can be an effective "green" solvent.[2]
Part 2: Troubleshooting Guide: Common Issues & Solutions
This section is formatted to help you diagnose and solve problems encountered during your experiments.
| Observed Problem | Potential Solvent-Related Cause(s) | Recommended Solutions & Explanations |
| Low or No Yield in Suzuki Coupling | 1. Poor Solubility of Base: The inorganic base (e.g., K₂CO₃) may not be sufficiently soluble in a purely organic solvent system, preventing activation of the boronic acid.[5] 2. Catalyst Deactivation: The solvent may not be properly degassed, allowing oxygen to deactivate the Pd(0) catalyst.[3] 3. Poor Reactant Solubility: One of the coupling partners may be insoluble in the chosen solvent at the reaction temperature. | 1. Introduce Water: Add water as a co-solvent (e.g., dioxane:water 4:1) to dissolve the base and accelerate transmetalation.[10] 2. Degas Thoroughly: Before heating, sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove dissolved oxygen.[3] 3. Change Solvent System: If solubility is an issue, consider a different solvent system. For example, if reactants are poorly soluble in toluene/water, try a more polar system like dioxane/water or DME/water. |
| Formation of Side Products (e.g., Homocoupling) | 1. Solvent Not Optimized for Selectivity: In some palladium-catalyzed reactions, the solvent can influence the relative rates of desired cross-coupling versus undesired side reactions like boronic acid homocoupling. | 1. Screen Solvents: Perform a small-scale screen of different solvents (e.g., Toluene, Dioxane, THF, DME, each with an aqueous base) to identify the system that minimizes side product formation. 2. Adjust Temperature: Running the reaction at the lowest effective temperature can often improve selectivity. The solvent's boiling point dictates the accessible temperature range. |
| Incomplete Conversion in SNAr Reaction | 1. Insufficient Polarity: The solvent may not be polar enough to stabilize the Meisenheimer intermediate, leading to a slow or stalled reaction.[11] 2. Protic Solvent Deactivation: If using a protic solvent (e.g., ethanol) with a basic nucleophile (e.g., an amine), the solvent can protonate and deactivate the nucleophile. | 1. Switch to a Polar Aprotic Solvent: Move to a solvent with a higher dielectric constant, such as DMSO or DMF. These are excellent choices for accelerating SNAr reactions.[12] 2. Use an Aprotic Solvent: If using a strong base or a highly basic nucleophile, ensure your solvent is aprotic. If a protic solvent is necessary for solubility, a large excess of the nucleophile or base may be required. |
| Difficulty in Product Isolation/Purification | 1. High-Boiling Point Solvent: Solvents like DMSO or NMP can be difficult to remove under reduced pressure, complicating product isolation. | 1. Solvent Selection for Workup: If a high-boiling solvent is necessary for the reaction, plan for an extractive workup. Dilute the reaction mixture with a lower-boiling organic solvent (e.g., ethyl acetate, DCM) and wash with water or brine to remove the high-boiling solvent. 2. Consider Alternative Solvents: If possible, explore if the reaction can proceed in a lower-boiling solvent like THF or acetonitrile to simplify purification. |
Part 3: Key Reaction Protocols & Solvent Optimization
The following are detailed, step-by-step starting-point methodologies for common reactions. Note: These are generalized protocols adapted from literature on similar chloropyridine systems and should be optimized for your specific substrate and coupling partner.[4]
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with an arylboronic acid.
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(PPh₃)₄ at 3-5 mol%, or a pre-catalyst system like Pd₂(dba)₃ with a ligand like XPhos).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system via syringe. A good starting point is a 4:1 mixture of 1,4-dioxane and water .[10]
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Alkoxide
This protocol is for the displacement of the chloride with a sodium alkoxide, such as sodium methoxide.
-
Reagent Preparation: To an oven-dried flask under an inert atmosphere, add the alcohol (e.g., methanol) that corresponds to your desired alkoxide.
-
Alkoxide Formation: Carefully add sodium hydride (NaH, 1.1 equiv) or sodium metal (Na, 1.1 equiv) portion-wise at 0 °C. Allow the mixture to stir until hydrogen evolution ceases and a solution of the sodium alkoxide is formed.
-
Solvent Addition: If a co-solvent is desired for higher temperature, add an anhydrous aprotic solvent like THF or 1,4-dioxane . Non-polar solvents like toluene can sometimes be used to enhance regioselectivity in more complex systems.[13]
-
Substrate Addition: Add a solution of this compound (1.0 equiv) in the same solvent dropwise.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and carefully quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Part 4: Mechanistic Insights & Visualizations
Understanding the "why" behind solvent choice is key to rational reaction design.
Solvent Role in SNAr
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The solvent's primary role is to stabilize the negatively charged intermediate.
Caption: Decision workflow for selecting a starting solvent system for cross-coupling reactions.
References
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
- Orlek, B. S., & Blaney, F. E. (1995). U.S. Patent No. 5,436,344. U.S. Patent and Trademark Office.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Sopkovik, T., & Stanetty, C. (2026). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry.
-
Abdel-Fattah, M. A. A., et al. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Colacot, T. J., et al. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Institutes of Health. Retrieved from [Link]
-
Cooper, A. K., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science. Retrieved from [Link]
-
ResearchGate. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-5-phenylpyridazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Retrieved from [Link]
-
Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. ResearchGate. Retrieved from [Link]
-
Nudelman, N. S. (n.d.). A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents. Scientific & Academic Publishing. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Retrieved from [Link]
-
American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]
-
National Institutes of Health. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
American Chemical Society. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
-
National Institutes of Health. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. Retrieved from [Link]
-
ResearchGate. (2023). Influence of the solvent on reaction yield. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Application of 2-Aryl Indenylphosphine Ligand in the Buchwald- Hartwig Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides. Retrieved from [Link]
-
YouTube. (2022). The Heck Reaction: Reaction mechanism and tutorial. Retrieved from [Link]
-
RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of chlorobenzene with aniline.... Retrieved from [Link]
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]
-
WordPress. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
MDPI. (n.d.). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. Retrieved from [Link]
-
YouTube. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law [article.sapub.org]
- 12. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 3-Chloro-5-phenylpyridine Coupling Reactions
A Senior Application Scientist's Guide to Base Selection
Welcome to the technical support center for optimizing cross-coupling reactions with 3-Chloro-5-phenylpyridine. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific substrate. The inherent electronic properties of the pyridine ring, combined with the relative inertness of the C-Cl bond, make base selection a critical, non-trivial parameter for reaction success. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical for coupling reactions of this compound?
Base selection is paramount due to a combination of factors specific to this substrate:
-
Substrate Reactivity: The C-Cl bond in this compound is significantly stronger than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more challenging.[1] An appropriately chosen base is crucial for facilitating subsequent steps, such as transmetalation, to drive the reaction forward. The 3-position of the pyridine ring is also less reactive towards oxidative addition compared to the 2- and 4-positions.[2]
-
Catalyst Inhibition: The pyridine nitrogen is a Lewis base and can coordinate to the palladium catalyst. This coordination can act as an inhibitory or "poisoning" effect, reducing the catalyst's efficacy.[3] The choice of base can influence the equilibrium of this interaction and the overall concentration of the active catalytic species.
-
Role in Catalytic Cycle: The base plays a direct, mechanistic role. In Suzuki-Miyaura couplings, it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[4][5] In Buchwald-Hartwig aminations, the base is required to deprotonate the amine nucleophile or the resulting palladium-amine complex.[6][7] An unsuitable base (too weak, too strong, or poorly soluble) will cause the entire catalytic cycle to fail.
-
Side Reaction Management: An overly strong or reactive base can promote undesirable side reactions. These may include hydrodechlorination of the starting material, decomposition of the catalyst, or degradation of sensitive functional groups on either coupling partner.
Q2: What are the primary roles of the base in Suzuki-Miyaura and Buchwald-Hartwig reactions?
The function of the base is specific to the reaction type.
-
Suzuki-Miyaura Coupling: The key role is to activate the boronic acid partner. The base reacts with the boronic acid (RB(OH)₂) to form a more electron-rich boronate species (e.g., [RB(OH)₃]⁻). This "ate" complex is significantly more nucleophilic, which dramatically accelerates the rate of transmetalation (the transfer of the organic group from boron to palladium).[4][5] Without the base, this step is often prohibitively slow.
-
Buchwald-Hartwig Amination: The base's primary function is to deprotonate the amine nucleophile, generating the corresponding amide anion. This anion then displaces the halide on the palladium complex formed after oxidative addition. Alternatively, the amine first coordinates to the palladium complex, and the base then deprotonates this complex to form a palladium-amido species, which then undergoes reductive elimination.[6][8] Strong bases like sodium tert-butoxide (NaOtBu) are often required for this process.[8]
Q3: How does the pKa of a base influence the reaction outcome?
The pKa of the base's conjugate acid is a useful proxy for its strength and helps predict its suitability.
-
Weak Bases (pKaH ~10-13, e.g., Carbonates, Phosphates): Bases like K₂CO₃ and K₃PO₄ are commonly used in Suzuki couplings.[9] They are often strong enough to form the necessary boronate species without promoting significant side reactions. K₃PO₄ is frequently effective where carbonates fail, suggesting a balance of sufficient basicity and favorable coordination properties. Cs₂CO₃ is another popular choice due to its high solubility in many organic solvents.[8]
-
Strong Bases (pKaH >15, e.g., Alkoxides, Hydroxides): Strong bases like NaOtBu, LiHMDS, or NaOH are typically required for more demanding reactions like Buchwald-Hartwig amination or couplings of particularly unreactive chlorides.[8][10] However, their high reactivity can be detrimental to substrates with sensitive functional groups (e.g., esters, ketones) and can sometimes accelerate catalyst decomposition.[10]
It's a common misconception that "stronger is always better." The optimal base is one that is just strong enough to perform its catalytic role efficiently without initiating unwanted side pathways.
Troubleshooting Guide: Base-Related Issues
Problem 1: Low or no conversion of this compound.
-
Possible Cause: The selected base is too weak to facilitate the rate-limiting step. For a Suzuki coupling, it may not be generating a sufficient concentration of the active boronate species.
-
Proposed Solution: A systematic screening of bases with increasing strength is recommended. If you started with a carbonate like Na₂CO₃, move to K₂CO₃ or Cs₂CO₃. If those fail, K₃PO₄ is often the next logical choice. For particularly stubborn couplings, a stronger base like an alkoxide may be necessary, but this should be done cautiously while monitoring for decomposition. One study on a challenging 3-chloro-pyridine derivative found that switching from aqueous Na₂CO₃ to CsOAc in a non-aqueous solvent dramatically improved the yield from trace amounts to 90%.[2]
-
Possible Cause: The base has poor solubility in the chosen solvent system. A heterogeneous reaction mixture can lead to slow kinetics and incomplete conversion because the base is not available at the catalytic center.
-
Proposed Solution:
-
Switch to a more soluble base. For example, Cesium Carbonate (Cs₂CO₃) is known for its better solubility in solvents like dioxane, THF, and DMF compared to K₂CO₃.[8]
-
Modify the solvent system. Adding a co-solvent like water or using a more polar solvent can sometimes improve the solubility of inorganic bases.[9][11] However, water can also promote undesirable side reactions like proto-deboronation in Suzuki couplings.
-
Problem 2: Significant formation of side products (hydrodechlorination, catalyst decomposition).
-
Possible Cause: The base is too strong or nucleophilic. Strong alkoxide bases, especially in the presence of trace water or alcohol, can generate palladium hydride species that lead to hydrodechlorination (replacement of -Cl with -H). An aggressive base can also degrade the phosphine ligands or the palladium precursor, leading to the formation of palladium black (inactive Pd(0)).
-
Proposed Solution:
-
Switch to a weaker, non-nucleophilic inorganic base. K₃PO₄ is an excellent candidate as it is sufficiently basic for many couplings but is less aggressive than alkoxides.
-
If a strong base is required (e.g., for a Buchwald-Hartwig amination), ensure the reaction is run under strictly anhydrous conditions. Use a sterically hindered base like lithium bis(trimethylsilyl)amide (LiHMDS), which can be less prone to side reactions compared to NaOtBu.[10]
-
Problem 3: Reaction stalls or appears to stop prematurely.
-
Possible Cause: Catalyst deactivation, potentially exacerbated by the base. The pyridine nitrogen of the substrate or product can bind to the palladium center, inhibiting turnover.[3] The chosen base may not be effective enough at regenerating the active catalyst or preventing product inhibition.
-
Proposed Solution: The solution often lies in the interplay between the base, ligand, and palladium precursor.
-
Re-evaluate the entire catalytic system. A different ligand may be required. For chloropyridines, electron-rich, bulky phosphine ligands (e.g., Buchwald or Hartwig ligands) are often necessary to promote oxidative addition and stabilize the catalyst.[2]
-
Experiment with different inorganic bases (e.g., Cs₂CO₃ vs. K₃PO₄), as their cation and anion can have subtle but significant effects on the stability and activity of the catalytic intermediates.
-
Data & Protocols
Table 1: Comparative Guide to Common Bases for Pyridine Coupling
| Base | Conjugate Acid pKa (in H₂O) | Typical Application | Advantages | Disadvantages |
| Na₂CO₃ | 10.32[12] | Suzuki | Inexpensive, mild.[13] | Often requires aqueous co-solvent, can be too weak for chlorides. |
| K₂CO₃ | 10.32[12] | Suzuki, Heck | More effective than Na₂CO₃ in some systems.[9] | Moderate solubility in organic solvents. |
| Cs₂CO₃ | 10.32[12] | Suzuki, Buchwald (mild) | Good solubility in organic solvents (THF, Dioxane).[8] | More expensive. |
| K₃PO₄ | 12.32[12] | Suzuki, Buchwald | Excellent balance of strength and low nucleophilicity.[8] | Can be slow to dissolve. |
| KF | 3.17 | Suzuki | Useful for substrates with base-labile groups (e.g., esters).[4] | Generally a weak activator. |
| NaOtBu | ~19 (in DMSO)[8] | Buchwald-Hartwig | Very strong, drives difficult aminations.[10] | Incompatible with many functional groups, can cause side reactions. |
| LiHMDS | ~26 (in THF)[14] | Buchwald-Hartwig | Strong, non-nucleophilic, tolerates some protic groups.[10] | Air and moisture sensitive. |
Note: pKa values can vary significantly depending on the solvent.[15][16]
Experimental Protocol: Screening Bases for Suzuki-Miyaura Coupling
This protocol outlines a parallel screening approach to identify the optimal base for the coupling of this compound with a generic arylboronic acid.
-
Preparation: In an array of reaction vials inside a glovebox, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Base Addition: To each vial, add a different base (2.0-3.0 equiv). Use a set of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and KF.
-
Solvent Addition: Add the degassed reaction solvent (e.g., Dioxane or Toluene, to a concentration of ~0.1 M) to each vial via syringe.[1]
-
Reaction: Seal the vials and place them in a heating block set to the desired temperature (e.g., 100-120 °C).[1] Stir for a set period (e.g., 12-24 hours).
-
Analysis: After cooling, take an aliquot from each reaction, dilute it, and analyze by LC-MS or GC to determine the conversion to product and identify any major side products.
-
Optimization: Based on the results, the most promising base can be selected for a larger-scale reaction or further optimization of temperature and reaction time.
Visualizations
Caption: Role of the base in the Suzuki-Miyaura catalytic cycle.
References
-
Biscoe, M. R., et al. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Sajith, A. M., et al. (2014). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Kim, J., & Movassaghi, M. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
Vechtomova, Y. L., et al. (2015). Role of the base in Buchwald-Hartwig amination. RSC Advances. Available at: [Link]
-
Gemoets, H. P. L., et al. (2020). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]
-
Lattimer, J. R. C., et al. (2021). Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation. Molecules. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). pKa Values of Common Bases. Available at: [Link]
-
Riemer, O., et al. (2018). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Chemistry – A European Journal. Available at: [Link]
-
Zhang, L., et al. (2014). The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid. Catalysis Communications. Available at: [Link]
-
Ren, Y., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules. Available at: [Link]
-
Vechtomova, Y. L., et al. (2015). The Role of the Base in Buchwald-Hartwig Amination. RSC Advances. Available at: [Link]
-
Reddit. (2012). Suzuki coupling help. r/chemistry. Available at: [Link]
-
Bedford, R. B., et al. (2003). Regiospecific cross-coupling of haloaryls and pyridine to 2-phenylpyridine using water, zinc, and catalytic palladium on carbon. New Journal of Chemistry. Available at: [Link]
-
Ashenhurst, J. (2010). The pKa Table Is Your Friend. Master Organic Chemistry. Available at: [Link]
-
Al-dujaili, A. H., & Schotten, C. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. Available at: [Link]
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
College of Liberal Arts and Sciences, University of California, Santa Barbara. (n.d.). Table of Acids with Ka and pKa Values. Available at: [Link]
-
University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. library.gwu.edu [library.gwu.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 15. uwindsor.ca [uwindsor.ca]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Senior Application Scientist's Guide to Halopyridine Reactivity: 3-Chloro-5-phenylpyridine vs. 3-Bromo-5-phenylpyridine
Executive Summary
In the synthesis of novel therapeutics and functional materials, 3-substituted 5-phenylpyridines are invaluable structural motifs. The choice of the starting halide—typically chloro or bromo—is a critical decision point that profoundly impacts reaction efficiency, catalyst selection, and overall cost. This guide provides an in-depth, evidence-based comparison of the reactivity of 3-Chloro-5-phenylpyridine and 3-Bromo-5-phenylpyridine in palladium-catalyzed cross-coupling reactions. While the bromo derivative offers higher intrinsic reactivity, allowing for milder conditions, recent advances in catalyst design have made the less expensive chloro analogue a viable and often preferred alternative for large-scale applications. Understanding the fundamental principles and practical nuances detailed herein will empower researchers to make informed decisions, optimizing their synthetic strategies for success.
Introduction: The Strategic Importance of Halopyridines
The 5-phenylpyridine-3-yl core is a privileged scaffold in drug discovery, appearing in a range of biologically active molecules. The ability to functionalize the 3-position via transition metal-catalyzed cross-coupling is therefore a routine yet crucial operation in many synthetic laboratories. The two most common starting materials for this purpose are this compound and 3-Bromo-5-phenylpyridine.
This guide moves beyond simple anecdotal observations to provide a detailed comparison grounded in chemical principles and supported by experimental data. We will dissect the inherent differences in their chemical bonds, compare their performance in key synthetic transformations, and offer practical guidance for reaction development.
Part 1: The Decisive Factor - Carbon-Halogen Bond Strength
The disparate reactivity between aryl chlorides and aryl bromides is fundamentally rooted in the difference in their carbon-halogen (C-X) bond dissociation energies (BDE). The C-Br bond is significantly weaker than the C-Cl bond.
| Bond | Bond Dissociation Energy (kJ/mol)[1] | Bond Dissociation Energy (kcal/mol)[2] |
| Phenyl C-Cl | 327 | 97.1 |
| Phenyl C-Br | 285 | 84.0 |
This difference in bond strength has a direct and critical impact on the rate-determining step of many palladium-catalyzed cross-coupling reactions: oxidative addition .[3][4] In this initial step, the Pd(0) catalyst inserts into the C-X bond, forming a Pd(II) intermediate. The higher energy barrier to cleaving the stronger C-Cl bond means that this compound is inherently less reactive than its bromo counterpart.[5]
Historically, this lower reactivity rendered aryl chlorides as challenging substrates.[5] However, the development of sophisticated, electron-rich, and sterically hindered phosphine and N-heterocyclic carbene (NHC) ligands has revolutionized the field, enabling the efficient activation of the robust C-Cl bond.[6]
Caption: Oxidative addition energy barrier for Aryl-Cl vs. Aryl-Br.
Part 2: Reactivity in Key Cross-Coupling Reactions
The practical implications of the C-X bond strength differential are best illustrated by comparing the typical conditions required for successful Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: The Workhorse C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for creating biaryl linkages. The reactivity trend is clear: aryl bromides are more reactive than aryl chlorides.
| Parameter | 3-Bromo-5-phenylpyridine | This compound | Rationale & Field Insights |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃, Pd(OAc)₂ | Chloro-arenes often require more active (and air-sensitive) Pd(0) sources or pre-catalysts that form Pd(0) in situ. |
| Required Ligand | Standard phosphines (e.g., PPh₃) | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs (e.g., IPr) | Specialized ligands are essential to facilitate the difficult oxidative addition of the C-Cl bond.[6] Their steric bulk promotes reductive elimination, while high electron density increases the nucleophilicity of the Pd(0) center. |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, CsF | Stronger bases are often required for the less reactive chloro substrate to promote the transmetalation step efficiently. |
| Temperature | 80-100 °C | 100-120 °C | The higher C-Cl bond energy necessitates increased thermal energy to overcome the activation barrier. |
| Typical Yield | Good to Excellent | Moderate to Excellent (catalyst dependent) | With modern catalysts, yields for chloro-pyridines can match or exceed those for bromo-pyridines, but catalyst screening is more critical.[7] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling, used to form C(sp²)-C(sp) bonds, shows a similar reactivity trend.[8][9] The reaction is notoriously more challenging for aryl chlorides.[10]
| Parameter | 3-Bromo-5-phenylpyridine | This compound | Rationale & Field Insights |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | Pd(OAc)₂ / Specialized Ligand / CuI | The classic Pd/Cu co-catalyst system is often sufficient for bromides.[10] Chlorides demand more active palladium pre-catalysts and ligands designed for C-Cl activation.[11] |
| Ligand | PPh₃ | Buchwald-type biarylphosphines, NHCs | Standard ligands are often ineffective for the chloro substrate. The use of highly active, specialized ligands is non-negotiable for achieving good conversion. |
| Base | Et₃N, Piperidine, DIPA | Cs₂CO₃, K₂CO₃ | A stronger, inorganic base may be needed to facilitate the deprotonation of the terminal alkyne and drive the catalytic cycle. |
| Temperature | Room Temp to 80 °C | 80-120 °C | As with Suzuki coupling, higher temperatures are required to promote the initial oxidative addition step for the chloride.[12] |
| Typical Yield | Good to Excellent | Poor to Good | Achieving high yields with the chloro-pyridine is possible but requires careful optimization of the catalyst system. Direct comparison often shows the bromo-pyridine to be more reliable.[11] |
Buchwald-Hartwig Amination: Forging C-N Bonds
Forming C-N bonds via Buchwald-Hartwig amination is a crucial transformation in medicinal chemistry.[13][14][15] This reaction is particularly sensitive to the nature of the aryl halide, and activating aryl chlorides was a landmark achievement in the field.[16][17]
| Parameter | 3-Bromo-5-phenylpyridine | This compound | Rationale & Field Insights |
| Catalyst System | Pd₂(dba)₃ or Pd(OAc)₂ | Pd G1-G4 Pre-catalysts | Pre-formed, well-defined palladium pre-catalysts that readily generate the active monoligated Pd(0) species are often essential for the less reactive chloride.[18] |
| Ligand | Xantphos, BINAP | Gen 2/3/4 Buchwald Ligands (e.g., RuPhos, BrettPhos) | The development of increasingly bulky and electron-rich dialkylbiaryl phosphine ligands was driven by the challenge of activating aryl chlorides for C-N bond formation. |
| Base | NaOt-Bu, K₃PO₄ | LHMDS, NaOt-Bu | A strong, non-nucleophilic base is critical. The choice can significantly impact reaction rate and yield. |
| Temperature | 90-110 °C | 100-130 °C | Higher thermal energy is consistently required to facilitate the challenging oxidative addition of the C-Cl bond to the palladium center. |
| Typical Yield | Good to Excellent | Good to Excellent | With the correct, modern catalyst system, excellent yields are achievable for both substrates, though the chloro-pyridine offers a narrower window for optimization. |
Part 3: Experimental Protocols & Workflow
Trustworthy protocols are self-validating. The following examples include justifications for the choice of reagents and steps for monitoring progress.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-5-phenylpyridine (Standard Conditions)
-
Objective: To synthesize 3-phenyl-5-(4-methoxyphenyl)pyridine.
-
Rationale: The high reactivity of the C-Br bond allows for the use of a classic, robust catalyst system (Pd(PPh₃)₄) under relatively mild conditions.
-
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromo-5-phenylpyridine (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Seal the flask, and evacuate and backfill with argon three times. Causality: This ensures an inert atmosphere, as the Pd(0) catalyst is sensitive to oxygen.
-
Add anhydrous 1,4-dioxane (5 mL) followed by an aqueous solution of 2M K₂CO₃ (2.0 mL). Causality: The base is essential for the transmetalation step, activating the boronic acid.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 4-6 hours.
-
Validation: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The disappearance of the starting bromide is a key indicator.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Suzuki-Miyaura Coupling of this compound (Advanced Conditions)
-
Objective: To synthesize 3-phenyl-5-(4-methoxyphenyl)pyridine.
-
Rationale: The inertness of the C-Cl bond necessitates a more active catalyst system, featuring a modern biarylphosphine ligand (SPhos) and a stronger base.
-
Procedure:
-
In a glovebox, add this compound (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.5 mmol, 1.5 eq), SPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%), and finely ground K₃PO₄ (2.5 mmol, 2.5 eq) to a vial. Causality: The SPhos pre-catalyst is designed for high activity and efficiently generates the active Pd(0) species needed to cleave the C-Cl bond.
-
Seal the vial, remove from the glovebox, and add anhydrous toluene (4 mL) and water (0.4 mL). Causality: A stronger base (K₃PO₄) and a higher-boiling solvent are used to overcome the higher activation energy.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-18 hours.
-
Validation: Monitor by LC-MS. Due to the slower reaction rate, expect a longer reaction time compared to the bromo-analogue.
-
Work-up and purification are performed as described in Protocol 1.
-
Caption: Decision workflow for selecting the optimal halopyridine.
Part 4: Practical Considerations & Conclusion
| Factor | 3-Bromo-5-phenylpyridine | This compound | Strategic Implication |
| Reactivity | Higher. Reacts under milder conditions with a broader range of standard catalysts. | Lower. Requires specialized, often more expensive, catalysts and more forcing conditions. | For rapid proof-of-concept or delicate substrates, the bromo-derivative is often the path of least resistance. |
| Cost & Availability | Higher cost per gram. | Significantly lower cost per gram. More attractive for large-scale synthesis. | For process development and scale-up, the economic advantage of the chloro-derivative is a powerful driver, justifying the initial investment in catalyst optimization. |
| Catalyst Development | Mature, well-established protocols. | Requires screening of modern, proprietary ligands and pre-catalysts. | Labs equipped for high-throughput screening may find optimizing the chloro-pyridine straightforward. Others may prefer the reliability of the bromo-analogue. |
| Selectivity | In di-halogenated systems, the C-Br bond will react selectively over a C-Cl bond. | Can be used as a stable scaffold if another, more reactive halide (Br, I) is present elsewhere in the molecule. | This predictable reactivity is a powerful tool for sequential, site-selective cross-coupling reactions.[19] |
Final Recommendation
-
For Discovery Chemistry, Small-Scale Synthesis, and Maximum Reliability: 3-Bromo-5-phenylpyridine is the superior choice. Its high reactivity ensures reliable coupling under standard, well-documented conditions, saving valuable time and resources during the exploration of new chemical space.
-
For Process Development, Large-Scale Campaigns, and Cost-Sensitive Projects: This compound is the economically prudent choice. While it requires a greater initial investment in reaction optimization and the use of more advanced catalyst systems, the substantial cost savings on the starting material make it the preferred substrate for manufacturing and large-scale applications.
By understanding these fundamental trade-offs between intrinsic reactivity and cost, researchers can strategically select the optimal building block for their specific synthetic goals.
References
-
Ananikov, V. P. (2015). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate. [Link]
-
Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. [Link]
-
Chemistry LibreTexts. (2019). 5.5: Homolytic Cleavage and Bond Dissociation Energies. Chemistry LibreTexts. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig. Organometallics, 34(23), 5497-5508. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
-
Herrmann, W. A., & Böhm, V. P. W. (2002). Recyclable Catalyst with Cationic Phase Tags for the Sonogashira Coupling of Aryl Bromides and Aryl Chlorides. Organometallics, 21(14), 3033-3035. [Link]
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(16), 3793-3796. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Rahim, E. A., & Basha, F. S. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4854-4882. [Link]
-
Reddy, V. P., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
-
Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
-
Wired Chemist. (n.d.). Common Bond Energies (D) and Bond Lengths (r). Wired Chemist. [Link]
Sources
- 1. Common Bond Energies (D [wiredchemist.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. diva-portal.org [diva-portal.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
